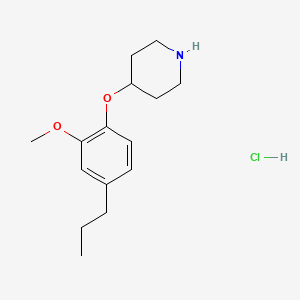

2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride

Description

Properties

IUPAC Name |

4-(2-methoxy-4-propylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-3-4-12-5-6-14(15(11-12)17-2)18-13-7-9-16-10-8-13;/h5-6,11,13,16H,3-4,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMRSMFXEGMPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OC2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride involves several steps. One common method includes the reaction of 2-methoxy-4-propylphenol with 4-piperidinol in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired ether linkage. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride is utilized in drug discovery as a building block for synthesizing novel therapeutic agents. It has been studied for its potential effects on various biological pathways, particularly those involving neurotransmitter systems.

- Neuropharmacology : The compound exhibits interactions with serotonin and dopamine receptors, which are crucial in mood regulation and pain perception. Its ability to modulate these receptors makes it a candidate for further research into treatments for mood disorders and chronic pain conditions .

Biological Research

The compound is employed in biological studies to investigate its effects on cell proliferation and apoptosis. Recent studies indicate that derivatives of this compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology.

- Cell Proliferation Studies : In vitro assays have shown that this compound can inhibit the proliferation of MDA-MB-231 breast cancer cells and PANC-1 pancreatic cancer cells, highlighting its potential as an anticancer agent .

Synthesis of Complex Molecules

This compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.

- Building Block : Its unique structure allows for the modification and development of new compounds with enhanced biological activity or specificity against target enzymes or receptors .

Case Study 1: Anticancer Activity

A study evaluated the effects of various derivatives of this compound on cell lines associated with breast and pancreatic cancers. The results indicated significant inhibition of cell growth at specific concentrations, suggesting a promising avenue for developing anticancer therapies .

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological properties revealed that this compound could modulate serotonin receptor activity, leading to potential applications in treating depression and anxiety disorders. In vivo studies demonstrated changes in behavior consistent with antidepressant effects .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Contains a diphenylmethoxy group attached to piperidine.

- Molecular Formula: C₁₈H₂₁NO•HCl (MW: 303.83) .

- Acute toxicity is noted (harmful upon inhalation, ingestion, or dermal contact), but chronic effects and environmental impacts remain unstudied .

- Regulatory Status : Listed in the IECSC (China’s chemical inventory) but lacks occupational exposure limits .

Meperidine Hydrochloride

- Structure : 1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Molecular Formula: C₁₅H₂₁NO₂•HCl (MW: 283.79) .

- Key Differences: A clinically used opioid analgesic, highlighting the pharmacological versatility of piperidine derivatives. The ester and phenyl groups confer strong μ-opioid receptor affinity, unlike the ether linkage in the target compound.

4-(2-Nitrophenoxy)piperidine Hydrochloride

Methyl 2-[4-(4-Piperidinylmethoxy)phenyl]acetate Hydrochloride

- Structure : Contains a methyl ester and acetoxy group.

- Molecular Formula: C₁₅H₂₀ClNO₄ (MW: 313.78, estimated) .

- Functional diversity (ester vs. ether) may lead to divergent metabolic pathways.

4-Benzoyl Piperidine Hydrochloride

- Structure : Benzoyl substituent on the piperidine ring.

- Molecular Formula: C₁₂H₁₄ClNO (MW: 239.7, estimated) .

- Key Differences :

- The benzoyl group introduces a ketone, enabling hydrogen bonding interactions absent in the target compound.

- Likely differences in receptor binding due to electronic effects of the ketone vs. methoxy-propyl groups.

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Toxicity Profile | Pharmacological Notes |

|---|---|---|---|---|---|

| 2-Methoxy-4-propylphenyl 4-piperidinyl ether HCl | C₁₅H₂₂ClNO₂ (estimated) | ~299.8 | Methoxy, propyl, ether | Data not available | Hypothesized CNS activity |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy | Acute toxicity (harmful) | No chronic effects reported |

| Meperidine HCl | C₁₅H₂₁NO₂•HCl | 283.79 | Ester, phenyl | Opioid toxicity | Clinically used analgesic |

| 4-(2-Nitrophenoxy)piperidine HCl | C₁₁H₁₅ClN₂O₃ | 258.7 | Nitro, ether | Irritant | High reactivity |

| Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate HCl | C₁₅H₂₀ClNO₄ | 313.78 | Ester, ether | Data not available | Enhanced lipophilicity |

| 4-Benzoyl Piperidine HCl | C₁₂H₁₄ClNO | 239.7 | Benzoyl | Data not available | Ketone-mediated interactions |

Critical Research Findings and Gaps

Toxicity Data: Most analogs, including the target compound, lack detailed toxicological profiles.

Environmental Impact: Limited studies exist on the environmental fate of these compounds. 4-(Diphenylmethoxy)piperidine HCl’s ecological effects are uncharacterized .

Regulatory Status : Inclusion in chemical inventories (e.g., IECSC) varies, affecting commercial and research accessibility .

Biological Activity

2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 285.81 g/mol. The compound features a methoxy group and a propyl group attached to a phenyl ring, along with a piperidinyl ether structure. The hydrochloride form enhances the compound's solubility and stability in biological systems, making it suitable for various applications .

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₂₄ClN |

| Molecular Weight | 285.81 g/mol |

| Functional Groups | Methoxy, Propyl, Piperidine |

| Form | Hydrochloride (salt form) |

Research indicates that this compound exhibits significant biological activities primarily within the central nervous system. The compound is believed to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in mood regulation and pain perception .

Pharmacological Effects

- Analgesic Activity : Preliminary studies suggest that the compound may possess analgesic properties, making it a candidate for pain management therapies.

- Anxiolytic Effects : Its interaction with neurotransmitter systems also points towards potential anxiolytic effects, which could be beneficial in treating anxiety disorders.

- Neurotransmitter Modulation : The compound may modulate neurotransmitter activity by binding to specific receptors, thereby influencing mood and emotional responses .

Comparative Analysis with Similar Compounds

Understanding the uniqueness of this compound can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methoxy-4-methylphenyl 4-piperidinyl ether | C₁₅H₂₃ClN | Methyl group instead of propyl; potential for different activity. |

| 2-Methoxy-4-propylphenyl 3-piperidinyl ether | C₁₆H₂₄ClN | Different position of piperidine substitution; varied pharmacological properties. |

| 2-Ethoxy-4-propylphenyl 4-piperidinyl ether | C₁₆H₂₄ClN | Ethoxy group alters lipophilicity and receptor interaction profile. |

The distinct combination of functional groups in this compound may confer unique pharmacological effects compared to these similar compounds.

Study on Analgesic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain perception compared to control groups. The study highlighted the compound's ability to modulate pain pathways via serotonin receptor activation .

Anxiolytic Potential Study

Another research focused on the anxiolytic potential of the compound revealed that it effectively reduced anxiety-like behaviors in rodents. This effect was attributed to its action on dopamine receptors, suggesting its viability as a therapeutic agent for anxiety disorders .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-methoxy-4-propylphenol can react with a piperidinyl derivative (e.g., 4-chloropiperidine) in the presence of a base (e.g., NaOH) in dichloromethane . Purification often employs column chromatography or recrystallization. Key parameters include temperature control (room temperature to reflux) and stoichiometric ratios. Safety protocols for handling reactive intermediates (e.g., triflates) are critical, as outlined in , where trifluoromethanesulfonate intermediates are used under anhydrous conditions .

Advanced: How can reaction conditions be optimized to improve yield and purity of the compound?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes side reactions .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Temperature gradients : Slow heating (e.g., 40–60°C) reduces decomposition .

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves by-products. Purity ≥99% is achievable, as reported in protocols using HPLC monitoring .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Core methods include:

- NMR spectroscopy : H and C NMR confirm substituent positions and ether linkage integrity .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak).

- X-ray diffraction : Resolves crystal structure and stereochemistry .

- IR spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1100 cm) .

Advanced: How can researchers resolve spectral overlaps in NMR analysis of this compound?

Answer:

Strategies include:

- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbon environments .

- Variable temperature NMR : Reduces signal broadening caused by conformational exchange.

- Deuterated solvent screening : CDCl vs. DMSO-d may shift overlapping peaks .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : In airtight containers at 2–8°C, away from oxidizers .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How should this compound be handled under oxygen-sensitive reaction conditions?

Answer:

- Use Schlenk lines or gloveboxes for inert atmosphere synthesis.

- Pre-purge solvents with nitrogen/argon to remove dissolved oxygen .

- Monitor reaction progress via in-situ FTIR or Raman spectroscopy to avoid exposure .

Basic: What biological targets or mechanisms are associated with this compound?

Answer:

Piperidine derivatives often target neurotransmitter receptors (e.g., acetylcholinesterase for Alzheimer’s research) or enzymes like monoamine oxidases . Structural analogs show affinity for 5-HT receptors and opioid pathways .

Advanced: How can researchers design assays to study receptor-binding kinetics?

Answer:

- Radioligand binding assays : Use H-labeled analogs to quantify affinity (K) and B .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) .

- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Answer:

- pH stability : Stable at pH 4–7; hydrolyzes in strong acids/bases via ether cleavage .

- Thermal stability : Decomposes >150°C; store at ≤25°C .

- Light sensitivity : Protect from UV to prevent radical degradation .

Advanced: How can degradation pathways be predicted using computational methods?

Answer:

- DFT calculations : Identify electron-deficient sites prone to hydrolysis/oxidation.

- LC-MS/MS : Characterize degradation products; compare with in silico fragmentation (e.g., mMass) .

Basic: What ecotoxicity data are available for this compound?

Answer:

- Aquatic toxicity : LC (fish) >100 mg/L; moderate bioaccumulation potential (logP ~2.5) .

- Biodegradation : Not readily biodegradable; requires advanced oxidation for wastewater treatment .

Advanced: How to design a tiered ecotoxicity testing strategy?

Answer:

Tier 1 : Acute toxicity (Daphnia magna, algae growth inhibition) .

Tier 2 : Chronic studies (OECD 211/221) for NOEC/LOEC determination.

Tier 3 : Mesocosm studies to assess food-chain impacts .

Basic: What regulatory classifications apply to this compound?

Answer:

- GHS : Acute toxicity (Category 4), skin irritation (Category 2) .

- Transport : UN2811 (Toxic solids, 6.1) with proper labeling .

Advanced: How to address discrepancies in reported synthetic yields across studies?

Answer:

- Meta-analysis : Compare solvent polarity, catalyst loading, and workup methods .

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., temperature vs. stirring rate).

Basic: What is the role of piperidine moieties in this compound’s pharmacological activity?

Answer:

Piperidine enhances bioavailability via membrane permeability and modulates receptor binding through conformational flexibility . Its basic nitrogen may interact with acidic residues in enzyme active sites .

Advanced: What strategies mitigate cytotoxicity during in vitro testing?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.